![molecular formula C7H8ClNO B12317048 2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12317048.png)
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile est un composé bicyclique avec une structure unique qui comprend un atome de chlore, un pont oxygène et un groupe nitrile
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du 2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile implique généralement la réaction de Diels-Alder de furannes avec des diénophiles oléfiniques ou acétyléniques . Cette méthode permet la formation de la structure bicyclique avec une stéréosélectivité élevée. Les conditions réactionnelles comprennent souvent l'utilisation d'un solvant tel que le dichlorométhane et d'un catalyseur comme les acides de Lewis pour faciliter la réaction.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, mais elles impliquent probablement la mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles pour augmenter le rendement et la pureté tout en garantissant la sécurité et la rentabilité.
Analyse Des Réactions Chimiques
Types de réactions
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile subit diverses réactions chimiques, notamment :
Réactions de substitution : l'atome de chlore peut être substitué par d'autres nucléophiles.
Réactions de réduction : le groupe nitrile peut être réduit en amine.
Réactions d'oxydation : la structure bicyclique peut être oxydée pour introduire des groupes fonctionnels supplémentaires.
Réactifs et conditions courants
Substitution : des réactifs comme l'azoture de sodium ou le cyanure de potassium peuvent être utilisés dans des conditions douces.
Réduction : hydrogénation utilisant du palladium sur carbone (Pd/C) comme catalyseur.
Oxydation : agents oxydants tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃).
Produits principaux
Substitution : les produits comprennent des dérivés azido ou cyano.
Réduction : les amines sont les principaux produits.
Oxydation : les produits comprennent des acides carboxyliques ou des cétones.
Applications de recherche scientifique
This compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif en synthèse organique pour créer des molécules plus complexes.
Industrie : Utilisé dans la production de matériaux avec des propriétés spécifiques, telles que les polymères et les résines.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires. L'atome de chlore et le groupe nitrile peuvent participer à des réactions nucléophiles et électrophile, respectivement. Ces interactions peuvent conduire à la formation de nouvelles liaisons et à la modification de celles existantes, ce qui est crucial en synthèse organique et en développement de médicaments .
Applications De Recherche Scientifique
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with various molecular targets. The chlorine atom and nitrile group can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of new bonds and the modification of existing ones, which is crucial in organic synthesis and drug development .
Comparaison Avec Des Composés Similaires
Composés similaires
7-Oxabicyclo[2.2.1]heptane : Ne possède pas les groupes chlore et nitrile, mais partage la structure bicyclique.
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylique anhydride : Contient des groupes d'acides carboxyliques supplémentaires et est utilisé dans différentes applications.
7-Oxabicyclo[2.2.1]heptène sulfonamides : Modifiés avec des groupes sulfonamide et utilisés comme dégradeurs sélectifs du récepteur des œstrogènes (SERDs).
Unicité
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile est unique en raison de la présence à la fois d'un atome de chlore et d'un groupe nitrile, ce qui offre une réactivité et des applications potentielles distinctes par rapport à ses analogues. Cette combinaison de groupes fonctionnels permet une plus large gamme de transformations chimiques et d'applications dans divers domaines.
Propriétés
Formule moléculaire |
C7H8ClNO |
|---|---|
Poids moléculaire |
157.60 g/mol |
Nom IUPAC |
2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C7H8ClNO/c8-7(4-9)3-5-1-2-6(7)10-5/h5-6H,1-3H2 |
Clé InChI |
DREQPJLXVSOLKX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CC1O2)(C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B12316969.png)
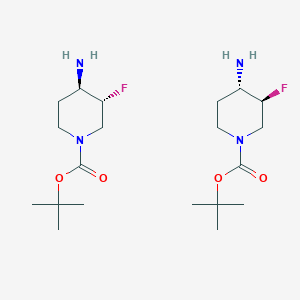
![N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine](/img/structure/B12316978.png)
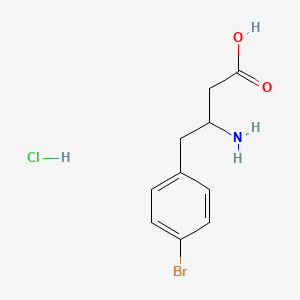

![3-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol](/img/structure/B12317013.png)
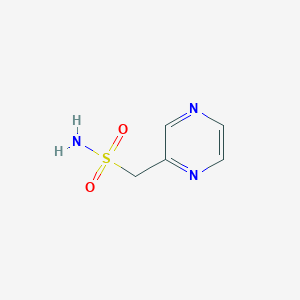
![5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12317026.png)
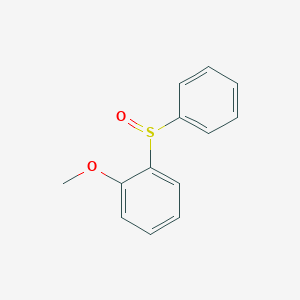

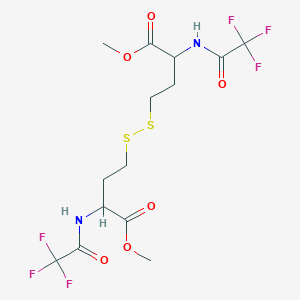
![2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12317056.png)
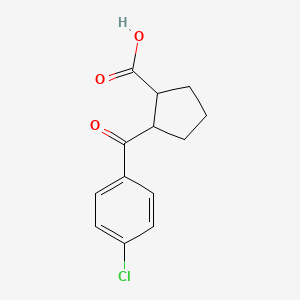
![2-[(2E)-2-carbamimidoylimino-4-oxo-1,3-thiazolidin-5-yl]-N-methylacetamide](/img/structure/B12317063.png)
